N-(2,5-dimethoxyphenyl)-4-methoxybenzamide

Type 2 Diabetes Glucose Uptake C2C12 Myotubes

N-(2,5-dimethoxyphenyl)-4-methoxybenzamide (CAS 313366-86-8), also referred to as 2,5-dimethoxy(4-methoxyphenyl)benzamide or DMPB, is a synthetic benzamide derivative (C₁₆H₁₇NO₄, MW 287.31 g/mol). It is characterized by a 2,5-dimethoxyaniline moiety coupled to a 4-methoxybenzoyl group.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
Cat. No. B11983971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-4-methoxybenzamide
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-10-13(20-2)8-9-15(14)21-3/h4-10H,1-3H3,(H,17,18)
InChIKeyCFFUCEHTAUTSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dimethoxyphenyl)-4-methoxybenzamide (DMPB) – Baseline Profile for Sourcing & Selection


N-(2,5-dimethoxyphenyl)-4-methoxybenzamide (CAS 313366-86-8), also referred to as 2,5-dimethoxy(4-methoxyphenyl)benzamide or DMPB, is a synthetic benzamide derivative (C₁₆H₁₇NO₄, MW 287.31 g/mol) [1]. It is characterized by a 2,5-dimethoxyaniline moiety coupled to a 4-methoxybenzoyl group. The compound has been identified as a potent anti-diabetic agent that more than doubles glucose uptake in C2C12 skeletal muscle cells at 50 μM [2], and as an anti-obesity candidate that suppresses adipogenesis in 3T3-L1 cells more effectively than the natural product resveratrol [3]. It is commercially available from reputable suppliers such as Sigma‑Aldrich (Aldrich CPR) [4].

Why Generic Substitution Fails for N-(2,5-Dimethoxyphenyl)-4-methoxybenzamide


Although closely related benzamide analogs share the 2,5-dimethoxyphenyl scaffold, they cannot be casually interchanged with N-(2,5-dimethoxyphenyl)-4-methoxybenzamide for research procurement or screening. The precise position of the methoxy substituent on the benzamide ring is critical: the 4-methoxy isomer (target compound) has demonstrated robust anti-diabetic and anti-adipogenic activity [1][2], whereas regioisomers such as N-(2,5-dimethoxyphenyl)-2-methoxybenzamide lack publicly documented biological validation [3]. Even subtle positional changes can ablate target engagement (e.g., PPAR-γ modulation) or pharmacokinetic properties, making analytical verification (HPLC purity ≥97% available for certain analogs ) mandatory before any comparative study or pilot-scale production.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-4-methoxybenzamide


DMPB vs. Rosiglitazone on Glucose Uptake in Skeletal Muscle Cells

In C2C12 muscle cells, 50 μM DMPB more than doubled glucose uptake (fold increase >2) [1]. In a comparable model, the standard anti-diabetic rosiglitazone achieved a 2‑fold increase at 10 μM [2]. While a direct head-to-head experiment in the same study has not been performed, the data suggest that DMPB reaches a comparable efficacy magnitude at a higher concentration, operating through a distinct mechanism involving AMPK/AKT pathway activation rather than PPAR-γ agonism [1].

Type 2 Diabetes Glucose Uptake C2C12 Myotubes AMPK Activation

DMPB Outperforms Resveratrol in Suppressing Adipocyte Differentiation

In a direct comparative study, DMPB suppressed hormone-induced differentiation of 3T3-L1 preadipocytes more effectively than its parent compound resveratrol at the identical concentration [1]. DMPB also reduced protein expression of fatty acid synthase (FAS) and acetyl‑CoA carboxylase (ACC), two key lipogenic enzymes, to a greater extent than resveratrol [1].

Anti-Obesity Adipogenesis 3T3-L1 Cells FAS/ACC

DMPB Antagonizes Rosiglitazone-Induced PPAR-γ Transcription

DMPB decreased PPAR‑γ transcriptional activity in a concentration‑dependent manner when co‑administered with rosiglitazone, a full PPAR‑γ agonist [1]. This functional antagonism distinguishes DMPB from classical PPAR‑γ agonists and positions it as a potential selective PPAR‑γ modulator (sPPARγM) with a differentiated safety profile.

PPAR-gamma Transcription Assay Anti-Obesity Partial Antagonist

Structural Differentiation from Regioisomeric Analogs Lacking Biological Validation

The target compound bears the 4‑methoxy substituent on the benzamide ring; regioisomers such as N-(2,5-dimethoxyphenyl)-2-methoxybenzamide (CAS 313373-36-3) and N-(2,5-dimethoxyphenyl)benzamide (CAS 135-45-5) [1] have no published biological activity data in peer‑reviewed journals. This absence of validation for closely related structures underscores the specificity of the 4‑methoxy substitution pattern for the observed anti‑diabetic and anti‑adipogenic pharmacology [2][3].

Medicinal Chemistry Structure–Activity Relationship Benzamide Scaffold Procurement Quality

Optimal Application Scenarios for N-(2,5-Dimethoxyphenyl)-4-methoxybenzamide Procurement


Insulin‑Sensitizer Screening Panels Requiring Non‑PPAR‑γ Agonists

DMPB is suited for phenotypic screening cascades aimed at identifying insulin sensitizers that act through AMPK/AKT activation rather than PPAR‑γ agonism. Its >2‑fold glucose uptake stimulation in C2C12 myotubes [1] makes it a positive control or lead compound for metabolic disease programs seeking to avoid the adipogenic liabilities of full PPAR‑γ agonists.

Anti‑Obesity Lead Optimization Using a Resveratrol‑Derived Scaffold

Because DMPB outperforms resveratrol in suppressing 3T3‑L1 differentiation and down‑regulates FAS and ACC [2], it serves as a synthetically tractable starting point for medicinal chemistry optimization. The benzamide core allows modular substitution at multiple positions, enabling SAR exploration toward clinical candidates with improved potency and pharmacokinetics.

PPAR‑γ Partial Modulator (sPPARγM) Tool Compound Studies

DMPB’s ability to antagonize rosiglitazone‑induced PPAR‑γ transcriptional activity in a concentration‑dependent manner [2] qualifies it as a tool compound for investigating selective PPAR‑γ modulation. It can be deployed in reporter gene assays, chromatin immunoprecipitation (ChIP) studies, and co‑regulator recruitment experiments to dissect the molecular pharmacology of sPPARγMs.

Quality‑Controlled Procurement for Structure–Activity Relationship (SAR) Libraries

Given that regioisomeric analogs (e.g., the 2‑methoxy variant) lack validated biological activity , DMPB provides a structurally defined, biologically validated core for building targeted benzamide libraries. Procurement from suppliers offering analytical certificates (e.g., Sigma‑Aldrich Aldrich CPR grade [3]) ensures batch‑to‑batch consistency critical for reproducible SAR data.

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